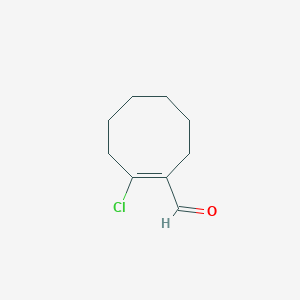

2-氯环辛-1-烯甲醛

描述

2-Chlorocyclooct-1-enecarbaldehyde is a chemical compound that is part of the broader class of β-halo-α,β-unsaturated aldehydes. These compounds are significant in synthetic chemistry due to their utility as building blocks for various complex molecules. The presence of the α,β-unsaturated aldehyde functionality along with a halide substituent allows for a range of chemical transformations, making these compounds versatile intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-Chlorocyclooct-1-enecarbaldehyde can be approached through different strategies. For instance, the synthesis of 2-substituted indoles and indolines has been achieved starting from acyclic alpha-phosphoryloxy enecarbamates . This method involves a chemoselective cross-coupling followed by Heck-type cyclization or aryl radical cyclization, which could potentially be adapted for the synthesis of chlorinated cyclooctene derivatives.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 2-Chlorocyclooct-1-enecarbaldehyde, the general structure of β-halo-α,β-unsaturated aldehydes includes a halogen atom attached to a carbon in a double bond, which is conjugated with an aldehyde group. This conjugation is key to the reactivity of these molecules and would be an important feature of 2-Chlorocyclooct-1-enecarbaldehyde as well.

Chemical Reactions Analysis

The β-halo-α,β-unsaturated aldehyde framework is conducive to a variety of chemical reactions. For example, these compounds can undergo addition-elimination reactions and can be used in coupling reactions such as Suzuki, Heck, or Stille couplings . The halogen substituent, in particular, can be exploited for further functionalization through alkenylation, alkynylation, or arylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chlorocyclooct-1-enecarbaldehyde would be influenced by its functional groups. The α,β-unsaturated aldehyde moiety is typically reactive due to the electron-deficient nature of the carbonyl and the double bond. The chloro substituent adds to this reactivity by providing a site for nucleophilic attack. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility, but these could be inferred based on similar compounds within the same class.

科学研究应用

合成与化学反应

- Precalciferol3 的合成:Dawson 等人(1971)展示了使用 2-氯环辛-1-烯甲醛合成 precalciferol3。该化合物是通过 ω-卤代二烯的脱卤化反应得到的,为合成 precalciferol3 提供了一条途径,这在维生素 D 研究中具有重要意义 (Dawson, Dixon, Littlewood, & Lythgoe, 1971)。

- 对映选择性有机催化反应:Hong 等人(2006)报道了在对映选择性有机催化反应中使用 α,β-不饱和醛,包括 2-氯环辛-1-烯甲醛。该方法促进了各种具有生物学意义的化合物的合成,突出了 2-氯环辛-1-烯甲醛在不对称合成中的多功能性 (Hong, Wu, Tseng, & Liao, 2006)。

分子结构分析

- 分子结构研究:Schāfer、Samdal 和 Hedberg(1976)对 2-氯苯甲醛(一种与 2-氯环辛-1-烯甲醛结构相似的分子)进行了电子衍射研究。他们的研究提供了对分子结构、异构体组成和几何特征的见解,加深了对类似氯醛的理解 (Schāfer, Samdal, & Hedberg, 1976)。

有机化学中的新方法

- 2-巯基苯甲醛及其衍生物的合成:Niu 等人(2012)开发了一种从 2-氯环辛-1-烯甲醛开始合成 2-巯基苯甲醛及其衍生物的新型一锅法。这种创新方法在有机合成中具有广泛的应用,特别是在含硫化合物的制备中 (Niu, Xu, Sun, & Li, 2012)。

在天然产物合成中的应用

- 四氢吡喃-4-酮的合成:Cossey 和 Funk(2004)利用源自 2-氯环辛-1-烯甲醛等化合物的烯氨基甲酸酯,对映选择性地合成了四氢吡喃-4-酮。该合成在天然产物研究中至关重要,并具有潜在的药物应用 (Cossey & Funk, 2004)。

安全和危害

属性

IUPAC Name |

(1Z)-2-chlorocyclooctene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO/c10-9-6-4-2-1-3-5-8(9)7-11/h7H,1-6H2/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTSLHNQQZVCEM-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=C(CC1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C(=C(\CC1)/C=O)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

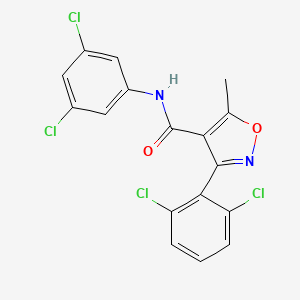

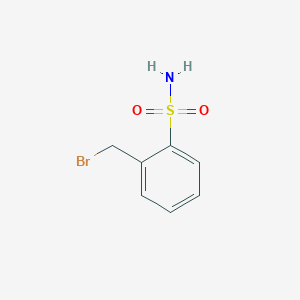

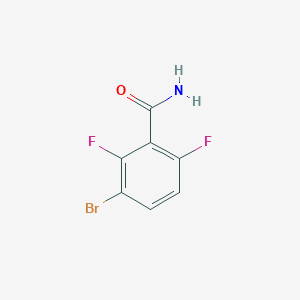

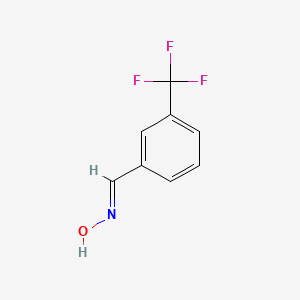

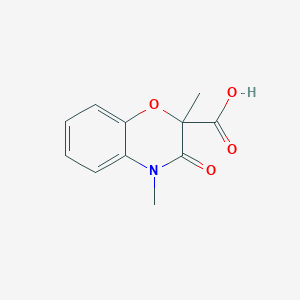

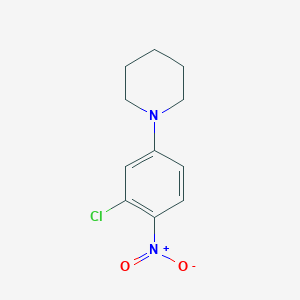

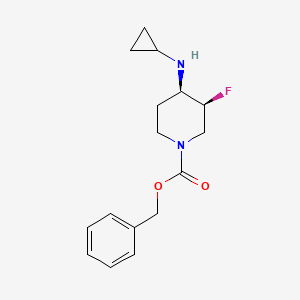

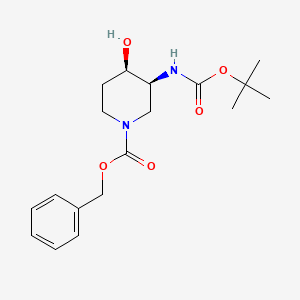

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。